molecular formula C18H18N2O4 B7755026 ethyl (2E)-3-oxo-2-[(4-phenoxyphenyl)hydrazinylidene]butanoate

ethyl (2E)-3-oxo-2-[(4-phenoxyphenyl)hydrazinylidene]butanoate

Cat. No.: B7755026
M. Wt: 326.3 g/mol
InChI Key: HICINQYTJXGMQT-LVZFUZTISA-N
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Description

Ethyl (2E)-3-oxo-2-[(4-phenoxyphenyl)hydrazinylidene]butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a hydrazinylidene group attached to a butanoate ester.

Preparation Methods

The synthesis of ethyl (2E)-3-oxo-2-[(4-phenoxyphenyl)hydrazinylidene]butanoate typically involves a multi-step reaction process. One common method includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid . The reaction conditions often involve refluxing the mixture in an appropriate solvent, followed by purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Ethyl (2E)-3-oxo-2-[(4-phenoxyphenyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl (2E)-3-oxo-2-[(4-phenoxyphenyl)hydrazinylidene]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2E)-3-oxo-2-[(4-phenoxyphenyl)hydrazinylidene]butanoate involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with target molecules, influencing their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Ethyl (2E)-3-oxo-2-[(4-phenoxyphenyl)hydrazinylidene]butanoate can be compared with other esters such as ethyl acetate and methyl butyrate. Unlike these simpler esters, this compound has a more complex structure, which provides it with unique chemical properties and reactivity . Similar compounds include:

Properties

IUPAC Name

ethyl (2E)-3-oxo-2-[(4-phenoxyphenyl)hydrazinylidene]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-23-18(22)17(13(2)21)20-19-14-9-11-16(12-10-14)24-15-7-5-4-6-8-15/h4-12,19H,3H2,1-2H3/b20-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICINQYTJXGMQT-LVZFUZTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC2=CC=CC=C2)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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